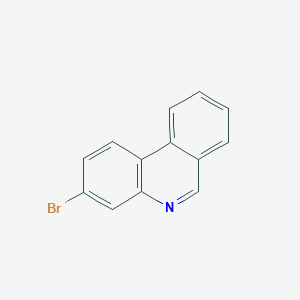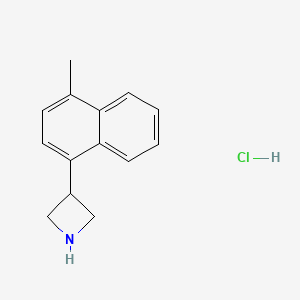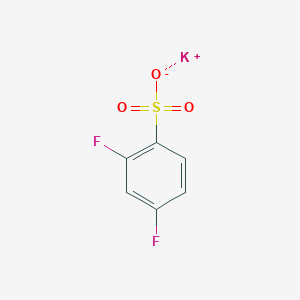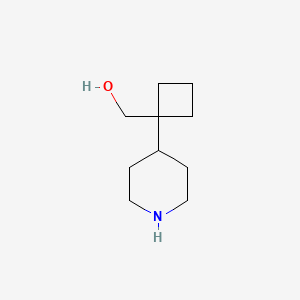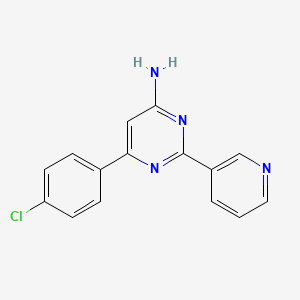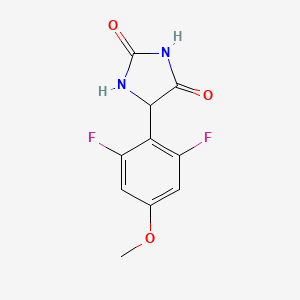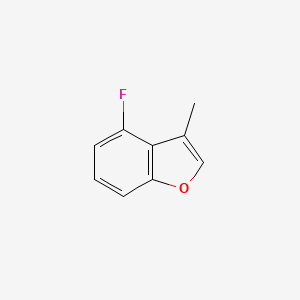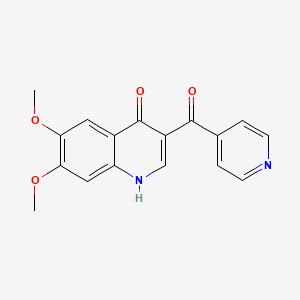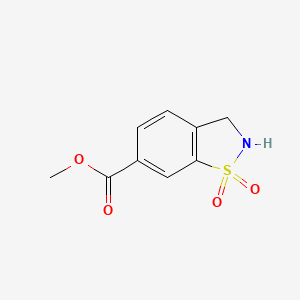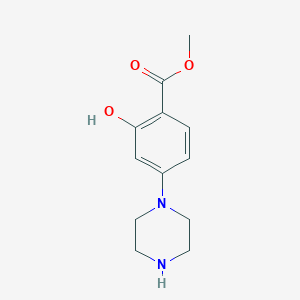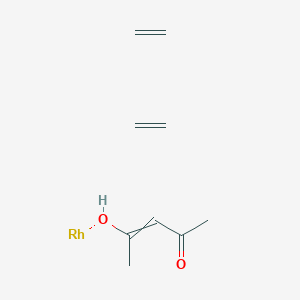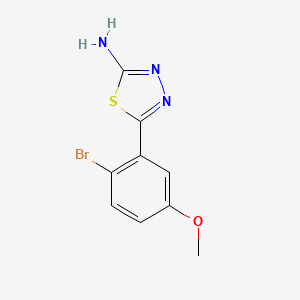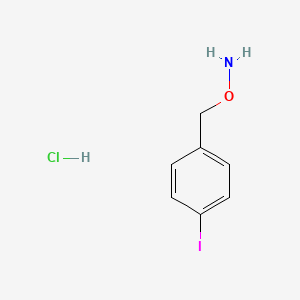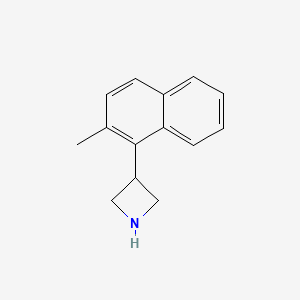
3-(2-Methyl-1-naphthyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1-naphthyl)azetidine is a compound belonging to the azetidine class of heterocyclic organic compounds Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-naphthyl)azetidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-naphthylamine with an appropriate azetidine precursor under controlled conditions. For instance, the reaction of 2-methyl-1-naphthylamine with azetidin-3-one in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-1-naphthyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups
Applications De Recherche Scientifique
3-(2-Methyl-1-naphthyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-1-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
2-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.
1-Naphthylazetidine: A compound with a naphthyl group attached to the azetidine ring
Uniqueness
3-(2-Methyl-1-naphthyl)azetidine is unique due to the presence of both a 2-methyl and a 1-naphthyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-(2-methylnaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
Clé InChI |
CBJRPORAFJDGKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)C3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


